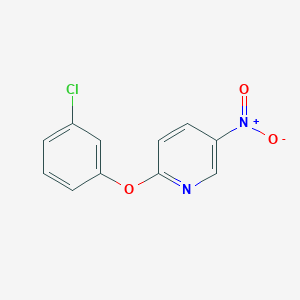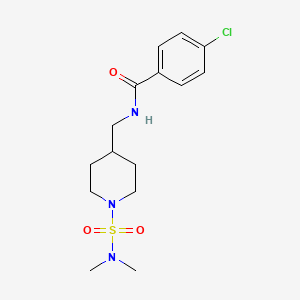
4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is a chemical compound . It is an organic nonlinear optical (NLO) material .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminomethylpiperidine with 4-Chlorobenzoyl chloride in the presence of triethylamine . The reaction mixture is stirred at room temperature for about 2 hours, leading to the formation of a white precipitate of triethylammonium chloride . The precipitate is filtered and the filtrate is evaporated to obtain the crude product, which is then recrystallized twice from ethyl methyl ketone .Molecular Structure Analysis
The molecular formula of this compound is CHClNO . The average mass is 183.635 Da and the monoisotopic mass is 183.045090 Da .Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
Research on piperidine derivatives, closely related to "4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide," has identified compounds with significant anti-acetylcholinesterase (anti-AChE) activity. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that substituting the benzamide with a bulky moiety in the para position led to a substantial increase in activity against acetylcholinesterase. This discovery is pertinent for developing antidementia agents, as one specific compound demonstrated marked increases in acetylcholine content in the cerebral cortex and hippocampus of rats, highlighting its potential as a powerful inhibitor of acetylcholinesterase (Sugimoto et al., 1990).
Antibacterial Activity
Khatiwora et al. (2013) studied metal complexes of new benzamides, including structures similar to "this compound," for their antibacterial activity. The copper complexes of these benzamides exhibited better activities than free ligands and standard ampicillin against various bacterial strains, suggesting their potential in developing new antibacterial agents (Khatiwora et al., 2013).
Gastrointestinal Motility Enhancement
Sonda et al. (2003) synthesized a series of benzamide derivatives acting as serotonin 4 (5-HT4) receptor agonists, which included structures akin to the compound . These compounds were evaluated for their ability to enhance gastrointestinal motility, with some showing promising effects in increasing the frequency of defecation and accelerating gastric emptying. This research indicates the potential use of such compounds in treating gastrointestinal motility disorders (Sonda et al., 2003).
Serotonin Receptor Agonism
Further exploration into benzamide derivatives revealed their action as potent serotonin 4 (5-HT4) receptor agonists, promoting research into their use as prokinetic agents. These compounds demonstrate an increased effect on both upper and lower gastrointestinal tract motility, suggesting a valuable approach to developing treatments for gastrointestinal disorders with fewer side effects derived from 5-HT3- and dopamine D2 receptor-binding affinity (Sonda et al., 2004).
Neuroprotective and Antidepressant Potential
Investigations into novel antidepressants, such as Lu AA21004, involved the study of its metabolism, which has implications for the development of treatments for major depressive disorder. The study identified the oxidative metabolism pathways of Lu AA21004, providing insights into the pharmacokinetics and potential therapeutic applications of related benzamide derivatives in treating depression (Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
4-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-18(2)23(21,22)19-9-7-12(8-10-19)11-17-15(20)13-3-5-14(16)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYTYKDWYVHFEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2398966.png)

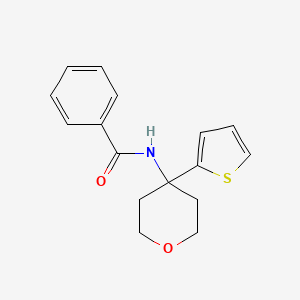


![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide](/img/structure/B2398974.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2398975.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide](/img/structure/B2398977.png)
![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2398978.png)
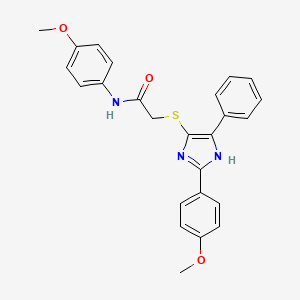
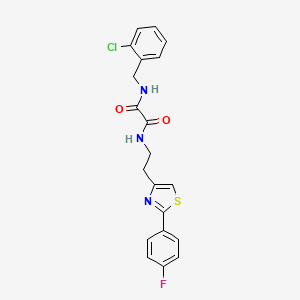
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2398983.png)
